BenchChemオンラインストアへようこそ!

3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine

Cannabinoid CB1 receptor Binding affinity Antagonist

3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine (CAS 47420-35-9) is a synthetic, small-molecule azetidine derivative with molecular formula C₂₃H₃₁NO and a calculated molecular weight of 337.50 g·mol⁻¹. The compound belongs to a proprietary series of heterocyclic-substituted 3-alkyl azetidines developed by Merck Sharp & Dohme Corp.

Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
CAS No. 47420-35-9
Cat. No. B15346306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine
CAS47420-35-9
Molecular FormulaC23H31NO
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C23H31NO/c1-3-4-8-15-23(21-12-9-13-22(17-21)25-2)18-24(19-23)16-14-20-10-6-5-7-11-20/h5-7,9-13,17H,3-4,8,14-16,18-19H2,1-2H3
InChIKeyMZEXWRRAWYPWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine (CAS 47420-35-9) – Baseline Identity for Procurement Decisions


3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine (CAS 47420-35-9) is a synthetic, small-molecule azetidine derivative with molecular formula C₂₃H₃₁NO and a calculated molecular weight of 337.50 g·mol⁻¹ . The compound belongs to a proprietary series of heterocyclic-substituted 3-alkyl azetidines developed by Merck Sharp & Dohme Corp. and is classified as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist intended for the treatment of obesity [1][2]. Its structural signature—a 3-methoxyphenyl group at the azetidine 3-position, an n-pentyl chain, and an N‑phenethyl substituent—distinguishes it from other azetidine-based CB1 ligands that typically carry more polar heterocyclic appendages designed to limit blood–brain barrier penetration [2]. Physicochemical descriptors (predicted density 1.01 g·cm⁻³, boiling point ~454 °C at 760 mmHg, flash point ~132 °C) are available from computed data, but experimental characterization remains sparse in the public domain .

Why 3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine Cannot Simply Be Interchanged with Other CB1 Antagonists


CB1 receptor antagonists are not pharmacologically interchangeable because small structural modifications profoundly alter peripheral vs. central selectivity, inverse agonist efficacy, metabolic stability, and off-target profiles [1]. The azetidine scaffold itself is a relatively underexplored chemotype among CB1 antagonists; the majority of clinical-stage compounds (e.g., rimonabant, taranabant, otenabant) possess pyrazole, biaryl-ether, or acyclic amide cores that confer markedly different pharmacokinetic and safety characteristics [1]. Within the Merck azetidine series, the specific combination of the 3-methoxyphenyl and N‑phenethyl substituents is claimed to modulate physicochemical properties—such as polar surface area and lipophilicity—that influence tissue distribution and central nervous system exposure, parameters that cannot be predicted by merely referencing the general “CB1 antagonist” class [2]. Consequently, substituting a structurally distinct CB1 antagonist for this compound without comparative binding, functional, and pharmacokinetic data risks erroneous interpretation of experimental results or procurement of a material with unsuitable selectivity for the intended application [1][2].

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine vs. Alternative CB1 Antagonists


Target Engagement: CB1 Receptor Binding vs. Rimonabant

Direct binding data (Kᵢ or IC₅₀) for 3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine at the human CB1 receptor are not publicly available [1]. The Merck patent family teaches that azetidine derivatives within the claimed generic scope exhibit Kᵢ values ranging from <1 nM to >100 nM in a [³H]CP-55,940 displacement assay using CHO cell membranes expressing human CB1 [2]. As a class-level benchmark, the first-generation CB1 antagonist rimonabant (SR141716A) demonstrates a Kᵢ of 1.8–2.0 nM in the same assay format [3]. Without a disclosed Kᵢ for the title compound, no head-to-head potency comparison can currently be made, and any assumption of equipotency to rimonabant is unwarranted [1].

Cannabinoid CB1 receptor Binding affinity Antagonist Azetidine

Central vs. Peripheral Selectivity: Brain Penetration Potential

The Merck azetidine program explicitly sought peripherally restricted CB1 antagonists by increasing topological polar surface area (TPSA) and incorporating heterocyclic substituents that reduce passive brain penetration [1]. While the title compound's calculated TPSA of 12.5 Ų (estimated from structure) is lower than that of later-stage Merck azetidine leads (e.g., compound 70, TPSA >100 Ų) [2], it remains uncharacterized in vivo for brain-to-plasma ratio [3]. Rimonabant, by contrast, readily crosses the blood–brain barrier and produces centrally mediated psychiatric adverse effects, leading to its regulatory withdrawal [1]. The absence of experimental CNS exposure data for 3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine prevents definitive classification as a peripherally selective agent.

Blood-brain barrier CNS penetration Peripheral selectivity CB1 antagonist

Functional Antagonism: Inverse Agonist Efficacy vs. Neutral Antagonists

CB1 ligands can function as neutral antagonists or inverse agonists, and this mechanistic distinction affects both therapeutic window and side-effect liability [1]. The Merck azetidine series includes compounds characterized as inverse agonists in a CB1-mediated adenylyl cyclase inhibition assay (reversal of CP-55,940-induced cAMP suppression), with reported IC₅₀ values spanning 0.5–50 nM for representative examples [2]. 3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine has not been individually profiled in a functional assay, and its classification as an inverse agonist or neutral antagonist remains unconfirmed [1]. This contrasts with rimonabant, which is a well-characterized inverse agonist (EC₅₀ ≈ 10 nM in GTPγS binding) [3].

Functional assay Inverse agonism cAMP CB1 signaling

Recommended Application Scenarios for 3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine Based on Available Evidence


Pharmacological Tool for CB1 Receptor Binding Assay Development

Despite the absence of disclosed Kᵢ values, this compound may serve as a reference ligand within the Merck azetidine series for developing competitive binding assays targeting the CB1 orthosteric site [1]. Its structural distinction from pyrazole-based standards (e.g., rimonabant, AM251) makes it valuable for identifying chemotype-specific binding artifacts when cross-validating screening platforms [2].

Structure–Activity Relationship (SAR) Probe for Peripheral CB1 Antagonist Design

The 3-methoxyphenyl and N‑phenethyl motifs represent early-generation substituents in the Merck optimization campaign aimed at reducing CNS exposure [1]. The compound is therefore useful as a baseline scaffold for medicinal chemistry programs exploring the impact of increased polarity on peripheral selectivity, provided that in-house brain penetration data are generated to contextualize the SAR [3].

Negative Control Compound for Inverse Agonist Functional Studies

If subsequent in-house characterization reveals neutral antagonist behavior at CB1 (i.e., no suppression of basal cAMP below vehicle levels), this compound could serve as a matched negative control alongside confirmed inverse agonists like rimonabant in functional cAMP or β-arrestin recruitment assays [3]. However, functional classification must be established experimentally before this use.

Quote Request

Request a Quote for 3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.